molecular formula C14H18N2O B169081 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one CAS No. 155600-90-1

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B169081
CAS No.: 155600-90-1
M. Wt: 230.31 g/mol
InChI Key: RXJFGKKSPAGPCK-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 and a benzyl substituent. Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol. The compound has garnered attention in medicinal chemistry due to its role as a scaffold in antimycobacterial agents. Specifically, derivatives containing this structure are potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall biosynthesis .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFGKKSPAGPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of Spirocyclic Amines

The benzyl group at the 2-position can be introduced via alkylation of a preformed spirocyclic amine intermediate. A representative protocol involves:

  • Boc Protection : Protecting the secondary amine of 2,7-diazaspiro[3.5]nonane with tert-butyloxycarbonyl (Boc) anhydride.

  • Alkylation : Reacting the Boc-protected amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C.

  • Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 2-benzyl-2,7-diazaspiro[3.5]nonane.

  • Oxidation : Converting the secondary alcohol (if present) to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Table 1: Alkylation Conditions for Benzyl Group Installation

ReagentSolventTemperature (°C)Yield (%)Reference
Benzyl bromideDMF8045
(2-Bromoethyl)benzeneCH₃CN6030

Protective Group Strategies

Boc-Mediated Regioselective Functionalization

To avoid over-alkylation, Boc protection is critical for differentiating the two nitrogen atoms in the spirocyclic system:

  • Selective Protection : Protecting one nitrogen with Boc anhydride in THF/water at 0°C.

  • Alkylation : Introducing the benzyl group at the unprotected nitrogen.

  • Deprotection and Final Functionalization : Removing the Boc group with TFA and further modifying the secondary amine if needed.

Key Consideration : The choice of solvent (e.g., DMF vs. CH₃CN) significantly impacts reaction efficiency, with DMF providing higher yields due to better solubility of intermediates.

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

While academic syntheses focus on batch processes, industrial-scale production may employ continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 10–30 minutes for lithiation/alkylation steps.

  • Temperature Control : Precision heating/cooling (−20°C to 100°C) to prevent side reactions.

  • In-Line Purification : Integrating scavenger resins or liquid-liquid extraction modules to isolate intermediates.

Characterization and Quality Control

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Characteristic signals for benzyl protons (δ 7.09–7.37 ppm) and spirocyclic methylene groups (δ 1.77–2.56 ppm).

  • Elemental Analysis : Matching calculated and observed C/H/N ratios (e.g., C, 70.22%; H, 7.37%; N, 6.82%).

Table 2: Characterization Data for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Elemental Analysis (%)
AD186 (4b)7.09–7.37 (m, 10H)139.1, 138.1, 129.1C:70.53, H:7.42, N:6.76
AD195 (4e)7.10–7.46 (m, 10H)143.2, 138.0, 129.0C:70.87, H:7.62, N:6.58

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one has been investigated for its potential as a therapeutic agent due to its interactions with sigma receptors (S1R and S2R). Studies have shown that it can act as a selective agonist or antagonist for these receptors, which are implicated in various neurological disorders.

Case Study: A study demonstrated that derivatives of this compound exhibited significant antiallodynic effects in vivo models of mechanical hypersensitivity, indicating potential applications in pain management therapies .

The compound has shown promising results in antimicrobial and anticancer activities. Its ability to interact with enzymes such as cytochrome P450 suggests it may influence drug metabolism and detoxification processes.

Case Study: Research indicates that certain derivatives of this compound displayed significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique spiro structure allows for the creation of novel compounds with tailored properties.

Applications:

  • Used in the synthesis of sigma receptor ligands.
  • Employed in the development of covalent inhibitors targeting KRAS G12C mutations .

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues

3-Phenyl-2-azaspiro[3.5]nonan-1-one Derivatives
  • Example: 2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-phenyl-2-azaspiro[3.5]nonan-1-one) (Compound 7a) Structure: Features two spirocyclic units linked via a biphenyl group, with phenyl substituents at position 3. Key Data:
  • Melting point: 312–314°C
  • IR absorption: 1730 cm⁻¹ (C=O stretch)
  • Yield: 75% .

    • Comparison : The biphenyl linkage enhances rigidity and may improve binding to hydrophobic pockets in target enzymes.
  • Fluorinated Analog: 3-(4-Fluorophenyl)-2-azaspiro[3.5]nonan-1-one (Compound 7f) Structure: Substitution of phenyl with 4-fluorophenyl. Key Data:
  • Melting point: 284–286°C
  • IR absorption: 1729 cm⁻¹ (C=O stretch)
  • Yield: 73% .
Oxygen-Containing Spirocycles
  • Example: 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Structure: Replaces one nitrogen with oxygen (7-oxa). Key Data:
  • Molecular weight: 217.26 g/mol
  • Purity: ≥95%
  • Applications: Used in pharmaceutical research for drug candidate synthesis .
    • Comparison : The oxa substitution reduces basicity, altering solubility and interaction with biological targets.
Diazaspiro Derivatives with Varied Substituents
  • Example: 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one Structure: Benzyl group at position 1 instead of 2. Key Data:
  • Purity: 95% (hemioxalate salt)
  • Availability: Discontinued in some commercial catalogs .
    • Comparison : Altered substitution pattern may affect enzyme inhibition kinetics due to spatial differences.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bond Acceptors Melting Point (°C)
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one 242.32 1.8* 2 N/A
2-Benzyl-2-azaspiro[3.5]nonan-7-one 229.32 1.8 2 N/A
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 217.26 N/A 3 N/A
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one 244.33 N/A 2 N/A

*Estimated based on analogous structures.

Biological Activity

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a unique spiro compound characterized by its two benzyl groups attached to a diazaspiro nonane core. This structural configuration not only imparts distinct chemical properties but also positions the compound as a subject of interest in various biological studies. Research has indicated potential biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OC_{14}H_{18}N_2O with a molecular weight of 246.31 g/mol. The compound features a spiro structure that contributes to its unique reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, influencing pathways such as:

  • Enzyme Inhibition : Binding to active sites on enzymes, potentially altering their function.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent studies have focused on the anticancer potential of derivatives of this compound, particularly in targeting the KRAS G12C mutation associated with non-small cell lung cancer. A study highlighted the synthesis of derivatives that showed significant inhibitory activity against KRAS G12C, demonstrating dose-dependent antitumor effects in xenograft mouse models .

Case Studies

  • KRAS G12C Inhibition : A series of derivatives based on this compound were evaluated for their ability to inhibit the KRAS G12C mutation. The lead compound demonstrated high metabolic stability and effective antitumor activity in vivo, highlighting its potential as a therapeutic agent against solid tumors .
  • Antimicrobial Testing : Various derivatives were tested against common bacterial strains, showing promising results in inhibiting growth and proliferation, indicating potential for further development in antimicrobial therapies.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibitory effects on KRAS G12C mutation; significant antitumor activity in vivo
Enzyme InteractionPotential modulation of enzyme activity

Q & A

Q. What are the common synthetic routes for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one, and how can purity be optimized?

The synthesis typically involves cyclization strategies. One approach includes reacting a diamine precursor with a cyclic ketone under controlled conditions, followed by benzylation to introduce the 2-benzyl moiety . Catalysts such as Lewis acids (e.g., ZnCl₂) or transition-metal complexes may enhance cyclization efficiency. Purity optimization requires careful temperature control (e.g., 60–80°C), inert atmospheres, and purification via column chromatography or recrystallization. Yield improvements (up to 70–80%) are achieved by optimizing stoichiometry and reaction time .

Q. How is the structural confirmation of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, resolving bond lengths, angles, and spirojunction geometry. For example, a study on the analogous 7-benzyl derivative revealed a spiro C–N bond length of 1.47 Å and a dihedral angle of 88.5° between the two rings . Complementary techniques include NMR (¹H/¹³C) for confirming proton environments and mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological activities have been reported for this compound?

2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives exhibit antitubercular activity, with MIC values as low as 0.12 µg/mL against Mycobacterium tuberculosis H37Rv. The benzyl group enhances membrane permeability, while the spiro scaffold prevents metabolic degradation . Preliminary cytotoxicity assays (e.g., HepG2 cells) show selectivity indices >100, suggesting therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antitubercular efficacy?

Key modifications include:

  • Benzyl substituents : Electron-withdrawing groups (e.g., -NO₂) at the para position improve target binding but may increase toxicity.
  • Spiro ring size : Larger rings (e.g., spiro[4.4] vs. spiro[3.5]) reduce steric hindrance, enhancing enzyme inhibition .
  • Nitrogen positioning : Moving the benzyl group to the 7-position (as in 7-benzyl analogs) alters pharmacokinetics .
ModificationMIC (µg/mL)Selectivity Index
2-Benzyl (parent)0.12120
7-Benzyl0.2585
para-NO₂ derivative0.0860

Data adapted from .

Q. What challenges arise in crystallographic analysis of spiro compounds, and how are they resolved?

Spiro compounds often form twinned crystals or exhibit disorder due to conformational flexibility. Strategies include:

  • Cryocooling : Data collection at 173 K stabilizes crystals .
  • SHELX software : Dual-space algorithms (SHELXD) resolve phase problems, while refinement with SHELXL ensures accurate thermal parameters .
  • High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for low-electron-density regions .

Q. What safety protocols are critical for handling this compound derivatives?

The compound’s tert-butyl analog is classified as acutely toxic (Category 1B) and corrosive. Key protocols include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .
  • Storage : −20°C in airtight containers under nitrogen .

Q. How does the spiro architecture influence drug design?

The rigid spiro structure:

  • Reduces entropic penalties during target binding.
  • Mimics transition states in enzymatic reactions (e.g., decaprenylphosphoryl-β-D-ribose oxidase inhibition in TB).
  • Enhances metabolic stability by shielding labile groups . Computational docking (AutoDock Vina) shows the benzyl group occupies a hydrophobic pocket in DprE1, while the spiro nitrogen hydrogen-bonds with Glu³⁰⁰ .

Methodological Notes

  • Contradictions in Data : While spiro[3.5] analogs show superior in vitro activity, in vivo studies often reveal poor bioavailability due to high logP values. Solutions include prodrug strategies (e.g., tert-butyl carbamate protection) .
  • Experimental Design : For SAR, prioritize parallel synthesis to generate analogs with systematic substitutions (e.g., -F, -Cl, -OMe) at the benzyl ring. Use High-Throughput Screening (HTS) for rapid MIC determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

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